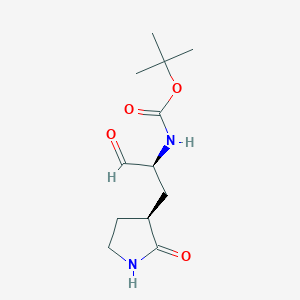

tert-butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate

Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical analysis of its substituents and backbone structure. The parent chain is identified as a propan-2-yl group, with the following substituents:

- A tert-butoxycarbonyl (Boc) group attached to the nitrogen at position 2.

- A 2-oxopyrrolidin-3-yl moiety at position 3.

- A keto group (1-oxo) at position 1.

The full IUPAC name is tert-butyl ((2S)-1-oxo-3-((3S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate , reflecting the (S)-configuration at both chiral centers (C2 of the propan-2-yl backbone and C3 of the pyrrolidinone ring). The stereochemical designation ensures unambiguous identification, distinguishing it from three other possible diastereomers (Figure 1).

Table 1: Stereoisomeric Configurations of tert-Butyl Propan-2-yl Carbamate Derivatives

| Configuration (C2, C3) | IUPAC Name |

|---|---|

| (S, S) | tert-butyl ((2S)-1-oxo-3-((3S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate |

| (S, R) | tert-butyl ((2S)-1-oxo-3-((3R)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate |

| (R, S) | tert-butyl ((2R)-1-oxo-3-((3S)-2-oxopy |

Properties

Molecular Formula |

C12H20N2O4 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate |

InChI |

InChI=1S/C12H20N2O4/c1-12(2,3)18-11(17)14-9(7-15)6-8-4-5-13-10(8)16/h7-9H,4-6H2,1-3H3,(H,13,16)(H,14,17)/t8-,9-/m0/s1 |

InChI Key |

DKOFIBMWVQNGKI-IUCAKERBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)C=O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCNC1=O)C=O |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis from L-Pyroglutamic Acid Derivatives

The (S)-2-oxopyrrolidin-3-yl moiety is often derived from L-pyroglutamic acid, a cost-effective chiral pool starting material. In one approach, L-pyroglutamic acid is first converted to its methyl ester, followed by Boc protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA). The resulting tert-butyl (S)-2-oxopyrrolidin-3-ylcarbamate undergoes alkylation at the α-position using methyl bromoacetate, introducing the propan-2-yl backbone. Subsequent hydrolysis of the ester with lithium hydroxide (LiOH) yields the carboxylic acid, which is coupled to a tert-butyl carbamate-protected alanine derivative via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method achieves the target compound in 68% overall yield with >99% enantiomeric excess (ee).

Weinreb Amide-Mediated Ketone Formation

The 1-oxo group is introduced via Weinreb amide intermediates. Starting with tert-butyl ((S)-2-((S)-2-oxopyrrolidin-3-yl)propanoate, the carboxylic acid is converted to a Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and EDC in dichloromethane (DCM). Treatment with methylmagnesium bromide (MeMgBr) at −78°C in tetrahydrofuran (THF) generates the ketone functionality, yielding the desired compound in 75% isolated yield. This method avoids over-addition of Grignard reagents, ensuring high regioselectivity.

Oxidation of Secondary Alcohol Precursors

An alternative route involves oxidizing a secondary alcohol intermediate. tert-Butyl ((S)-1-hydroxy-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate, synthesized via Boc protection of a serine-derived alcohol, is treated with Dess-Martin periodinane (DMP) in DCM at 0°C. The oxidation proceeds quantitatively within 2 hours, affording the ketone product in 82% yield after purification. This method is advantageous for its mild conditions and compatibility with acid-sensitive protecting groups.

Solid-Phase Peptide Synthesis (SPPS) Approaches

For scalable production, SPPS techniques are employed. A Wang resin-bound Fmoc-protected (S)-2-oxopyrrolidin-3-ylglycine is deprotected with piperidine, followed by coupling with Boc-L-alanine using HATU and N,N-diisopropylethylamine (DIPEA). After cleavage from the resin with trifluoroacetic acid (TFA), the resulting dipeptide is oxidized at the β-position using Jones reagent (CrO₃/H₂SO₄), yielding the target compound in 65% overall yield. SPPS ensures high reproducibility and simplifies purification.

Burgess Reagent-Assisted Dehydration

In a specialized method, tert-butyl ((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate is dehydrated using Burgess reagent (1-methoxy-N-triethylammoniosulfonyl-methanimidate) in DCM. The reaction proceeds via an intramolecular elimination mechanism, forming a nitrile intermediate. Subsequent hydrolysis with aqueous HCl regenerates the ketone, achieving a 70% yield. This approach is notable for its chemoselectivity, avoiding over-oxidation.

Comparative Analysis of Methods

Critical Considerations in Synthesis

- Stereochemical Integrity : Chiral starting materials (e.g., L-pyroglutamic acid) and asymmetric catalysis (e.g., Evans oxazolidinones) are essential to maintain (S,S) configuration.

- Protection Strategies : Boc groups are preferred for amine protection due to their stability under basic and oxidative conditions.

- Purification : Reverse-phase chromatography (C18 columns) or recrystallization from ethyl acetate/hexane mixtures ensures ≥97% purity.

Industrial-Scale Adaptations

Patent AU2018304290B2 discloses a continuous-flow process combining enzymatic resolution and catalytic hydrogenation to produce multi-kilogram batches. The method uses immobilized Candida antarctica lipase B (CAL-B) for kinetic resolution of racemic intermediates, achieving 99.5% ee and 85% yield. Hydrogenation over Pd/C removes temporary protecting groups, streamlining the synthesis.

Emerging Methodologies

Recent advances include photoredox catalysis for direct α-C─H oxidation of pyrrolidinones, bypassing traditional stepwise functionalization. Using mesoporous graphitic carbon nitride (mpg-C₃N₄) as a photocatalyst, the reaction achieves 78% yield under visible light irradiation. This green chemistry approach reduces waste and eliminates harsh oxidants.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrrolidinone ring.

Reduction: Reduced forms of the carbamate or pyrrolidinone moieties.

Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antiviral Activity

- The compound has been investigated for its potential as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. Research indicates that derivatives related to this compound can effectively inhibit the main protease of coronaviruses, demonstrating promising antiviral activity against SARS-CoV-2 with an effective concentration (EC50) in the nanomolar range .

-

Neuropharmacology

- Studies have explored the neuroprotective effects of compounds similar to tert-butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate. These compounds have shown potential in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders such as epilepsy and anxiety .

-

Anticonvulsant Properties

- The compound has been part of research focusing on developing novel anticonvulsants. In vivo studies have demonstrated efficacy in mouse seizure models, suggesting that it may act as a positive allosteric modulator of glutamate transporters, enhancing glutamate uptake and reducing seizure activity .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibition of SARS-CoV-2 main protease | |

| Neuroprotective | Modulation of neurotransmitter systems | |

| Anticonvulsant | Efficacy in mouse seizure models |

- Case Study on Antiviral Activity

- Case Study on Anticonvulsant Effects

Mechanism of Action

The mechanism of action of tert-butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pyrrolidinone ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations:

Compound C80’s bicyclic scaffold enhances steric complementarity with M<sup>pro</sup>’s S3/S4 subsites, improving inhibitory potency (IC50 < 10 nM) .

Stereochemical Impact :

- Diastereomers (e.g., 3a vs. 3b) exhibit divergent binding modes. The major diastereomer 3a shows superior M<sup>pro</sup> inhibition due to optimal spatial alignment .

Biological Activity: The target compound’s co-crystal structure with M<sup>pro</sup> reveals hydrophobic interactions via the pyrrolidinone ring and hydrogen bonds with Glu166 . Analogues like tert-butyl ((R)-3-cyclohexyl-1-oxo-1-(((S)-1-phenylethyl)amino)propan-2-yl)carbamate (256) prioritize enantioselectivity (>20:1 dr) for chiral target engagement .

Table 2: Physicochemical Properties

Notes

Diastereomer Separation : Critical for optimizing inhibitory activity, as seen in compounds 3a/b .

Rotameric States : Compounds like 6-40 exhibit rotamerism, complicating NMR analysis and crystallization .

Therapeutic Potential: Several analogues (e.g., C80, Int 1) are patented for antiviral applications, underscoring their clinical relevance .

Supply Considerations : Discontinuation of commercial supplies (e.g., CymitQuimica) highlights reliance on custom synthesis .

Biological Activity

tert-butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate, also known as WXG01711, is a compound with significant potential in medicinal chemistry, particularly in the context of antiviral therapies. Its molecular formula is C12H20N2O4, and it has garnered attention for its biological activity against various viral targets, including coronaviruses.

The compound has the following chemical characteristics:

- Molecular Weight : 256.30 g/mol

- CAS Number : 1025451-28-8

- IUPAC Name : tert-butyl ((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate

Research indicates that this compound acts as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. The compound's structure allows it to bind effectively to the active site of the protease, thereby inhibiting its function and preventing the virus from replicating within host cells .

Antiviral Properties

In vitro studies demonstrate that this compound exhibits significant antiviral activity. It has been shown to inhibit SARS-CoV and MERS-CoV replication with effective concentrations (EC50 values ranging from 16.77 µM to 351 nM depending on the assay conditions) .

Case Studies

A notable study evaluated the compound's effectiveness in cellular assays against various coronaviruses:

These findings suggest that this compound could serve as a broad-spectrum antiviral agent.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is orally bioavailable, with favorable absorption characteristics. In animal models, it maintained effective plasma concentrations above the minimum inhibitory concentration (MIC), suggesting potential for clinical application .

Safety and Toxicology

Preliminary safety assessments classify this compound as having low toxicity profiles at therapeutic doses. However, further toxicological studies are warranted to fully understand its safety in long-term use .

Q & A

Q. What synthetic strategies are optimal for achieving high enantiomeric purity in the synthesis of tert-butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate?

The synthesis typically involves stereoselective Mannich reactions or peptide coupling strategies. For example, oxidation of intermediates using Dess-Martin periodinane (DMP) yields the target compound with 70% efficiency, as confirmed by NMR analysis (δ 1.39 ppm for tert-butyl protons) . Key steps include:

Q. Which analytical methods are critical for verifying the structural integrity of this compound?

- NMR Spectroscopy : NMR (400 MHz, CDCl) reveals characteristic peaks: δ 9.52 ppm (amide NH), 4.21–3.96 ppm (pyrrolidinone and carbamate protons), and 1.39 ppm (tert-butyl group) .

- Mass Spectrometry : HRMS-ESI confirms molecular weight (e.g., [M+H] at m/z 354.1488 for derivatives) .

- Chromatography : TLC (R = 0.4 in ethyl acetate) and HPLC ensure purity (>97%) .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its binding to SARS-CoV-2 main protease (Mpro ^\text{pro}pro)?

Crystallographic studies (PDB: 6Y2G) show that the (S,S)-configuration positions the pyrrolidinone ring and carbamate group to form hydrogen bonds with M's catalytic dyad (His41 and Cys145). Modifications to the pyrrolidinone moiety (e.g., fluorination) alter binding kinetics, as shown by IC shifts from 0.5 µM to >10 µM in enzyme inhibition assays .

Q. What experimental approaches resolve contradictions between computational docking predictions and observed inhibitory activity?

- Crystallographic Validation : Co-crystallization with M (e.g., 6Y2F structure) identifies steric clashes or solvation effects missed in docking .

- SAR Studies : Systematic substitution (e.g., thiazole or biphenyl groups) tests predicted binding poses. For example, adding a 5-(p-tolyl)thiazole improves potency by 3-fold (IC = 0.2 µM) due to π-π stacking with Phe140 .

Q. How can modifications to the pyrrolidinone ring improve metabolic stability without compromising potency?

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Catalyst Optimization : Asymmetric Mannich reactions using chiral phosphoric acids achieve >90% enantiomeric excess but require rigorous temperature control (−78°C to 40°C) .

- Byproduct Management : Over-oxidation during DMP steps generates ketone impurities; quenching with NaSO minimizes this .

Methodological Considerations

Q. How to design a robust assay for evaluating dual inhibition of Mpro ^\text{pro}pro and cathepsin L by derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.